2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a butynamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate typically involves the coupling of a pyrrolidinone derivative with a butynamide precursor. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-but-2-ynamidobutanoate
- 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidopropanoate
- 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate derivatives
Uniqueness
This compound stands out due to its specific combination of a pyrrolidinone ring and a butynamide moiety, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(but-3-ynoylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-4-9(15)13-8-3-5-12(18)19-14-10(16)6-7-11(14)17/h1H,3-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGGTNCMAICBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(=O)NCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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